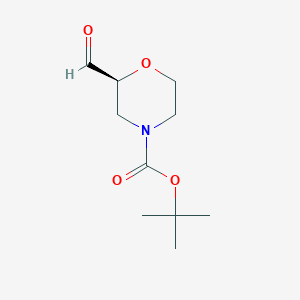

(S)-N-Boc-2-morpholinecarbaldehyde

Description

The exact mass of the compound (S)-N-Boc-2-morpholinecarbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-N-Boc-2-morpholinecarbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-N-Boc-2-morpholinecarbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-formylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h7-8H,4-6H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKMTSRRGUVABD-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@@H](C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364019 | |

| Record name | (S)-N-Boc-2-morpholinecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847805-31-6 | |

| Record name | 1,1-Dimethylethyl (2S)-2-formyl-4-morpholinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847805-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-N-Boc-2-morpholinecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2S)-2-formylmorpholine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-N-Boc-2-morpholinecarbaldehyde chemical properties

An In-Depth Technical Guide to (S)-N-Boc-2-morpholinecarbaldehyde: Properties, Reactivity, and Applications

Introduction

(S)-N-Boc-2-morpholinecarbaldehyde is a valuable chiral building block in modern synthetic organic chemistry, particularly within the realm of drug discovery and development. Its structure combines a stereochemically defined morpholine scaffold, a versatile aldehyde functional group, and a stable Boc protecting group. This unique combination makes it an important intermediate for the asymmetric synthesis of complex, biologically active molecules. The morpholine ring is a privileged structure in medicinal chemistry, often incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. The aldehyde handle allows for a wide array of subsequent chemical transformations, while the tert-butyloxycarbonyl (Boc) group ensures the nitrogen's nucleophilicity is masked, directing reactivity to the desired position and allowing for orthogonal deprotection strategies. This guide provides a comprehensive overview of its chemical properties, synthetic utility, and safe handling for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

The physical properties of (S)-N-Boc-2-morpholinecarbaldehyde are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

Table 1: Physicochemical Properties

| Property | Value | References |

| CAS Number | 847805-31-6 | [1] |

| Molecular Formula | C₁₀H₁₇NO₄ | [1] |

| Molecular Weight | 215.25 g/mol | |

| Appearance | Colorless to yellow oil or white powder | |

| Boiling Point | 309.1 °C at 760 mmHg | [1] |

| Density | ~1.18 g/cm³ | |

| Refractive Index | ~1.515 | |

| Storage | Store at -20°C, sealed, under dry conditions | |

| Synonyms | (S)-tert-butyl 2-formylmorpholine-4-carboxylate; (S)-4-Boc-2-morpholinecarbaldehyde | [1] |

Spectroscopic Data (Predicted)

While experimental spectra should always be acquired for confirmation, the expected ¹H NMR spectroscopic data provides critical information for reaction monitoring and characterization.

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.65 | s | 1H | -CHO | Aldehyde proton, deshielded by the carbonyl group. |

| ~4.10 | m | 1H | H-2 | Proton adjacent to the aldehyde and ring oxygen. |

| ~3.95 - 3.80 | m | 2H | H-3eq, H-5eq | Equatorial protons on the morpholine ring. |

| ~3.60 - 3.45 | m | 2H | H-3ax, H-6eq | Axial and equatorial protons on the morpholine ring. |

| ~3.00 - 2.80 | m | 2H | H-5ax, H-6ax | Axial protons on the morpholine ring. |

| 1.48 | s | 9H | -C(CH₃)₃ | Protons of the tert-butyl group of the Boc protector. |

Synthesis and Stereochemical Integrity

The synthesis of (S)-N-Boc-2-morpholinecarbaldehyde typically originates from a chiral precursor to ensure the integrity of the (S)-stereocenter at the C-2 position. A common and efficient route involves the mild oxidation of the corresponding primary alcohol, (S)-N-Boc-2-hydroxymethylmorpholine. This precursor can be synthesized from (S)-epichlorohydrin in a high-throughput manner that does not require chromatographic purification.[2][3]

The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the Boc protecting group. Reagents such as Dess-Martin periodinane (DMP) or conditions for Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine) are well-suited for this transformation, providing the desired aldehyde in high yield with minimal side products.

Caption: Synthetic pathway to (S)-N-Boc-2-morpholinecarbaldehyde.

Chemical Reactivity and Synthetic Protocols

The aldehyde functionality is the primary site of reactivity, serving as a versatile electrophile for carbon-carbon and carbon-nitrogen bond formation. The adjacent stereocenter and the morpholine ring influence the stereochemical outcome of nucleophilic additions.

Reductive Amination

Reductive amination is one of the most powerful methods for synthesizing substituted amines and is a cornerstone reaction for this building block.[4][5] The process involves the initial formation of an imine or iminium ion intermediate by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction with a mild hydride reagent.

Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[6] It is less reactive than sodium borohydride (NaBH₄) and selectively reduces the protonated iminium ion in the presence of the starting aldehyde, minimizing side reactions like the reduction of the aldehyde to an alcohol.[6] This selectivity allows for a convenient one-pot procedure.

Experimental Protocol: One-Pot Reductive Amination

-

Reaction Setup: To a solution of (S)-N-Boc-2-morpholinecarbaldehyde (1.0 equiv.) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add the desired primary amine (1.1 equiv.).

-

Imine Formation: Stir the mixture for 30-60 minutes to allow for the formation of the imine intermediate. The addition of a catalytic amount of acetic acid can accelerate this step.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the reaction mixture. Causality: Portion-wise addition helps control any potential exotherm.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., 2 x 20 mL of CH₂Cl₂).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Caption: Workflow for one-pot reductive amination.

Wittig Olefination

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, enabling carbon-chain extension.[7] The reaction involves a phosphorus ylide (Wittig reagent), which attacks the electrophilic carbonyl carbon. The reaction proceeds through a four-membered oxaphosphetane intermediate, which collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[8]

The stereochemical outcome (E/Z selectivity) of the alkene depends on the stability of the ylide.[7] Unstabilized ylides (e.g., from alkyl halides) typically favor the Z-alkene, while stabilized ylides (containing an electron-withdrawing group) favor the E-alkene.

Experimental Protocol: Wittig Reaction with an Unstabilized Ylide

-

Ylide Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.1 equiv.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Deprotonation: Add a strong base, such as n-butyllithium (n-BuLi) (1.05 equiv.), dropwise. Causality: A strong, non-nucleophilic base is required to deprotonate the phosphonium salt to form the reactive ylide. The characteristic deep red or orange color indicates ylide formation. Allow the mixture to stir at this temperature for 30 minutes.

-

Aldehyde Addition: Dissolve (S)-N-Boc-2-morpholinecarbaldehyde (1.0 equiv.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent (e.g., hexanes). Further purification is achieved by flash column chromatography.

Caption: Workflow for the Wittig olefination reaction.

Application in Drug Discovery: A Conceptual Link to Delamanid

Chiral morpholine scaffolds are critical components of many modern pharmaceuticals. While (S)-N-Boc-2-morpholinecarbaldehyde is a versatile building block, its conceptual importance can be illustrated by examining the synthesis of complex drugs like Delamanid . Delamanid is an FDA-approved medication for treating multidrug-resistant tuberculosis (MDR-TB) that works by inhibiting mycolic acid synthesis, an essential component of the mycobacterial cell wall.[9][10][11]

The synthesis of Delamanid involves the coupling of a complex, chiral epoxide intermediate with a nitroimidazole core.[12][13] The strategic approach to constructing these chiral fragments relies on principles of asymmetric synthesis, similar to those used to prepare enantiopure morpholine derivatives from precursors like epichlorohydrin.[2][3] The use of well-defined chiral building blocks is paramount to ensure the correct three-dimensional structure of the final drug, which is directly linked to its efficacy and safety profile.[10] Therefore, building blocks like (S)-N-Boc-2-morpholinecarbaldehyde are indispensable tools for medicinal chemists aiming to construct novel therapeutic agents with high stereochemical purity and optimized pharmacological properties.

Safety, Handling, and Storage

As a laboratory chemical, (S)-N-Boc-2-morpholinecarbaldehyde requires careful handling to ensure personnel safety.

-

Hazard Identification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335). Some suppliers also note it may be harmful if swallowed (H302).[1] The corresponding GHS pictogram is GHS07 (Exclamation Mark).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

Handling Procedures: Avoid breathing dust, mist, or vapors. Prevent contact with skin and eyes. After handling, wash hands thoroughly.

-

First Aid:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably at -20°C for long-term stability. Keep away from strong oxidizing agents and sources of heat.

Conclusion

(S)-N-Boc-2-morpholinecarbaldehyde is a high-value chiral intermediate that offers synthetic chemists a reliable and versatile platform for constructing complex molecular architectures. Its well-defined stereochemistry, coupled with the reactivity of the aldehyde and the stability of the Boc-protected morpholine ring, makes it an ideal starting point for synthesizing novel pharmaceutical candidates. A thorough understanding of its properties, reactivity, and handling requirements enables its effective and safe application in the pursuit of new therapeutic discoveries.

References

-

A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. (n.d.). RSC Publishing. Retrieved January 14, 2026, from [Link]

-

A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. (2020). RSC Advances. Retrieved January 14, 2026, from [Link]

-

The Crucial Role of Delamanid Intermediate in Advancing Tuberculosis Treatment. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]

- Method for preparing highly pure Delamanid intermediate. (2017). Google Patents.

-

Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases. (2021). Molecules. Retrieved January 14, 2026, from [Link]

-

A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

-

Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. (2008). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. (2008). Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]

-

The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Michigan-Dearborn. Retrieved January 14, 2026, from [Link]

-

A Solvent Free Wittig Reaction. (n.d.). University of Wisconsin-Madison. Retrieved January 14, 2026, from [Link]

-

Wittig reaction. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

The WITTIG REACTION With CHEMILUMINESCENCE! (n.d.). University of Colorado Denver. Retrieved January 14, 2026, from [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]

-

Reductive Amination of Aldehydes and Ketones. (n.d.). Harvard University. Retrieved January 14, 2026, from [Link]

Sources

- 1. CAS 847805-31-6 | (S)-N-BOC-2-Morpholinecarbaldehyde - Synblock [synblock.com]

- 2. researchgate.net [researchgate.net]

- 3. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. www1.udel.edu [www1.udel.edu]

- 9. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. nbinno.com [nbinno.com]

- 11. Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases | MDPI [mdpi.com]

- 12. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN106699635A - Method for preparing highly pure Delamanid intermediate - Google Patents [patents.google.com]

Synthesis of (S)-N-Boc-2-morpholinecarbaldehyde: A Strategic Guide to a Key Chiral Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: (S)-N-Boc-2-morpholinecarbaldehyde is a highly valuable chiral building block in medicinal chemistry, serving as a critical intermediate for the synthesis of complex pharmaceutical agents.[1] Its stereodefined morpholine scaffold is a privileged structure in drug discovery, offering favorable physicochemical properties. This guide provides a comprehensive overview of a robust and scalable synthetic strategy, beginning with the efficient preparation of the key alcohol precursor, (S)-N-Boc-2-morpholinemethanol, and culminating in its selective oxidation to the target aldehyde. We will delve into the mechanistic rationale behind the chosen methodologies, present a comparative analysis of suitable oxidation techniques, and provide detailed, field-proven experimental protocols.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a ubiquitous heterocyclic motif found in numerous approved drugs and clinical candidates. Its presence can enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles. When functionalized with a stereocenter, as in the case of (S)-N-Boc-2-morpholinecarbaldehyde, it provides a versatile handle for constructing complex, three-dimensional molecules with high stereochemical fidelity. This aldehyde is a precursor to a wide array of derivatives, including amines, acids, and extended ring systems, making it a cornerstone for library synthesis and lead optimization campaigns in drug development.[1][2]

Strategic Retrosynthetic Analysis

The synthesis of an aldehyde is most reliably achieved through the controlled oxidation of a primary alcohol. This logic dictates that the immediate precursor to our target compound, (S)-N-Boc-2-morpholinecarbaldehyde (1) , is the corresponding primary alcohol, (S)-N-Boc-2-morpholinemethanol (2) . The synthesis of this chiral alcohol can be efficiently accomplished from commercially available, enantiopure starting materials, thereby establishing the critical stereocenter early in the sequence. A particularly effective approach, which avoids chromatographic purification, utilizes (R)-epichlorohydrin (5) as the chiral source.[3][4]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (S)-N-Boc-2-morpholinecarbaldehyde: Synthesis, Characterization, and Application in Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Boc-2-morpholinecarbaldehyde is a valuable chiral building block in modern organic synthesis and medicinal chemistry. Its unique structural features, comprising a stereodefined morpholine ring, a protecting group, and a reactive aldehyde functionality, make it a versatile intermediate for the synthesis of complex, biologically active molecules. The morpholine motif is a privileged scaffold in drug discovery, known to enhance the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. This guide provides an in-depth overview of the synthesis, characterization, and strategic applications of (S)-N-Boc-2-morpholinecarbaldehyde, with a focus on enabling its effective use in research and development.

Compound Identification and Properties

The fundamental identification and key physicochemical properties of (S)-N-Boc-2-morpholinecarbaldehyde are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 847805-31-6 | [1] |

| Molecular Formula | C₁₀H₁₇NO₄ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| IUPAC Name | tert-butyl (2S)-2-formylmorpholine-4-carboxylate | [2] |

| Boiling Point | 309.1 °C at 760 mmHg | [1] |

| Storage | Store in a dry, sealed place, typically at -20°C | [1] |

Structure:

Caption: Chemical structure of (S)-N-Boc-2-morpholinecarbaldehyde.

Synthesis of (S)-N-Boc-2-morpholinecarbaldehyde

The most common and efficient route to (S)-N-Boc-2-morpholinecarbaldehyde involves the oxidation of its corresponding primary alcohol, (S)-N-Boc-2-hydroxymethylmorpholine. The synthesis of this precursor has been described in a concise, operationally simple manner that avoids chromatography, making it suitable for large-scale preparation[3][4].

Part 1: Synthesis of the Precursor Alcohol

A well-established synthesis for the precursor, (S)-N-Boc-2-hydroxymethylmorpholine, starts from readily available (S)-epichlorohydrin[3]. This method provides a high-throughput route to the necessary starting material.

Caption: Synthetic overview for the precursor alcohol.

Part 2: Oxidation to the Aldehyde

The critical step in preparing the title compound is the selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. For this transformation, mild oxidation methods are required. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are two of the most effective and widely used protocols for this purpose, especially for sensitive substrates like N-protected amino alcohols[5][6][7].

Choosing the Right Oxidation Method: A Causal Analysis

The choice between the Swern and Dess-Martin oxidations often depends on the scale of the reaction, the sensitivity of the substrate, and practical considerations regarding reagent handling and by-product removal.

| Feature | Swern Oxidation | Dess-Martin Oxidation | Rationale & Field Insights |

| Reagents | DMSO, oxalyl chloride, triethylamine | Dess-Martin Periodinane (DMP) | The Swern protocol uses inexpensive, common lab reagents, making it cost-effective for large-scale synthesis. DMP is a specialized, more expensive reagent[5][8]. |

| Temperature | Cryogenic (-78 °C) | Room Temperature | The need for very low temperatures in the Swern oxidation can be a practical limitation without specialized equipment. DMP's room temperature protocol offers greater convenience for bench-scale synthesis[5]. |

| By-products | Dimethyl sulfide (malodorous), CO, CO₂ | 1,2-benziodoxol-3(1H)-one derivative | The foul smell of dimethyl sulfide is a significant drawback of the Swern oxidation, requiring a well-ventilated fume hood and bleach quenching for glassware. DMP by-products are solids and can often be removed by filtration or aqueous workup[5][9]. |

| Substrate Scope | Broad, but can be sensitive to acidic conditions that may arise. | Excellent for acid-sensitive substrates due to neutral pH conditions. | For substrates with acid-labile protecting groups or stereocenters prone to epimerization, the neutral conditions of the DMP oxidation are often preferred[6]. |

| Safety | Generates toxic CO gas. | DMP is shock-sensitive and can be explosive, requiring careful handling[5]. | Both methods have safety considerations. The choice depends on the available safety infrastructure and comfort level with the reagents. |

Experimental Protocol: Dess-Martin Oxidation

Given its mild conditions and simple workup, the Dess-Martin oxidation is an excellent choice for the synthesis of (S)-N-Boc-2-morpholinecarbaldehyde, particularly on a lab scale.

-

Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-N-Boc-2-hydroxymethylmorpholine (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Reagent Addition: To the stirred solution, add Dess-Martin periodinane (1.2 eq.) portion-wise at room temperature. The reaction is typically mildly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure (S)-N-Boc-2-morpholinecarbaldehyde.

Caption: Experimental workflow for the Dess-Martin oxidation.

Characterization and Spectroscopic Data

Proper characterization is essential to confirm the structure and purity of the synthesized aldehyde. The following are the expected spectroscopic features.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a morpholine derivative typically shows a chair conformation at room temperature, leading to distinct signals for the methylene protons[10][11]. For (S)-N-Boc-2-morpholinecarbaldehyde, the key diagnostic signal is the aldehyde proton (CHO), which is expected to appear as a singlet or a doublet in the downfield region (δ 9.5-10.0 ppm). The protons on the morpholine ring will appear in the δ 2.5-4.5 ppm range, with those adjacent to the oxygen being more deshielded. The Boc protecting group will show a characteristic singlet for the nine equivalent protons at approximately δ 1.4-1.5 ppm.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the most downfield signal will be the aldehyde carbonyl carbon, typically appearing around δ 200 ppm. The carbons of the morpholine ring adjacent to the oxygen (C2 and C6) are expected around δ 67-70 ppm, while those adjacent to the nitrogen (C3 and C5) will be further upfield (δ 45-50 ppm)[10]. The quaternary carbon and the methyl carbons of the Boc group will appear around δ 80 ppm and δ 28 ppm, respectively.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the aldehyde C=O stretch, typically found in the range of 1720-1740 cm⁻¹. The C-H stretch of the aldehyde proton may also be visible as a weaker band around 2720 cm⁻¹.

Applications in Drug Discovery

(S)-N-Boc-2-morpholinecarbaldehyde is a crucial intermediate for introducing the chiral morpholine moiety into drug candidates. The aldehyde functionality serves as a handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

Reductive Amination: A Key Transformation

One of the most powerful applications of this aldehyde is in reductive amination, which allows for the synthesis of substituted secondary amines in a controlled manner[12][13][14]. This reaction is a cornerstone of medicinal chemistry for building molecular complexity.

Caption: General scheme for reductive amination.

This reaction is particularly valuable in the synthesis of enzyme inhibitors, where precise stereochemistry and the nature of the amine substituent are critical for biological activity. For example, morpholine derivatives have been instrumental in the development of novel inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase implicated in various cancers[15][16][17]. The (S)-morpholine unit can be strategically positioned to interact with key residues in the enzyme's active site, leading to potent and selective inhibition.

Safety and Handling

(S)-N-Boc-2-morpholinecarbaldehyde should be handled in accordance with standard laboratory safety procedures.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation[1].

-

Precautionary Measures: Use only in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling[1].

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.

Conclusion

(S)-N-Boc-2-morpholinecarbaldehyde is a high-value chiral intermediate with significant applications in the synthesis of complex molecules for drug discovery. Its preparation via the oxidation of the corresponding alcohol is well-established, with methods like the Dess-Martin oxidation offering mild and efficient conditions. The aldehyde functionality provides a versatile handle for further elaboration, most notably through reductive amination, enabling the introduction of the beneficial morpholine scaffold into a wide range of potential therapeutic agents. This guide provides the foundational knowledge and practical insights necessary for the successful synthesis and application of this important building block.

References

-

Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 73(9), 3662–3665. [Link]

-

Reddit user discussion on Swern oxidation vs PCC. (2022). r/OrganicChemistry. [Link]

-

Electronic Supplementary Information for Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient Conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Henegar, K. E. (2008). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. [Link]

-

Reddy, B. G., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. [Link]

-

Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Kovács, L., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Application of Dess-Martin oxidation in total synthesis of natural products. (2021). ResearchGate. [Link]

-

1H and13C NMR spectra ofN-substituted morpholines. (2005). ResearchGate. [Link]

-

Song, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular Diversity, 23(3), 681-696. [Link]

-

Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. (n.d.). AIR Unimi. Retrieved from [Link]

-

Ashenhurst, J. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

-

Knutson, S. K., et al. (2016). Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time. PubMed Central. [Link]

-

Ashenhurst, J. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel EZH2 Inhibitors. (2018). ResearchGate. [Link]

-

Loftus, F. (1980). The Synthesis of Some 2-Substituted Morpholines. OUCI. [Link]

-

Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Morpholine synthesis [organic-chemistry.org]

- 3. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. reddit.com [reddit.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. acdlabs.com [acdlabs.com]

- 12. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Spectroscopic Signature of (S)-N-Boc-2-morpholinecarbaldehyde: A Predictive Technical Guide

Abstract

(S)-N-Boc-2-morpholinecarbaldehyde, a chiral building block of significant interest in pharmaceutical synthesis, presents a unique spectroscopic profile critical for its identification and characterization. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating system, this document synthesizes foundational spectroscopic principles with comparative data from structurally related molecules to offer a robust predictive framework for researchers and drug development professionals. The causality behind experimental choices and data interpretation is emphasized to ensure technical accuracy and field-proven insight.

Introduction: The Structural Context

(S)-N-Boc-2-morpholinecarbaldehyde (Figure 1) is a key intermediate in medicinal chemistry, valued for its stereochemically defined morpholine scaffold and the reactive aldehyde functionality. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and solubility during synthetic transformations. An unambiguous confirmation of its molecular structure is paramount, relying on a confluence of spectroscopic techniques. This guide will deconstruct the anticipated spectroscopic data, providing a detailed roadmap for its analysis.

Figure 1: Chemical Structure of (S)-N-Boc-2-morpholinecarbaldehyde

Caption: Structure of (S)-tert-butyl 2-formylmorpholine-4-carboxylate.

Synthesis and Spectroscopic Analysis Workflow

The common synthesis route to (S)-N-Boc-2-morpholinecarbaldehyde involves the oxidation of the corresponding primary alcohol, (S)-N-Boc-2-(hydroxymethyl)morpholine. This precursor can be synthesized from (S)-epichlorohydrin.[1] The workflow for synthesis and subsequent characterization is a critical, self-validating process.

Caption: A typical workflow for the synthesis and spectroscopic validation of (S)-N-Boc-2-morpholinecarbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For (S)-N-Boc-2-morpholinecarbaldehyde, both ¹H and ¹³C NMR will provide distinct and complementary information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aldehyde proton, the morpholine ring protons, and the protons of the Boc group. The chirality at the C2 position introduces diastereotopicity for the methylene protons on the morpholine ring, leading to more complex splitting patterns than in achiral analogs.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| Aldehyde (-CHO) | 9.5 - 9.7 | Doublet | ~2-3 | The aldehyde proton is highly deshielded and will show a small coupling to the adjacent C2 proton. |

| Morpholine C2-H | 4.0 - 4.2 | Multiplet | - | This proton is adjacent to the electron-withdrawing aldehyde and oxygen atom, resulting in a downfield shift. |

| Morpholine C3-H (axial & equatorial) | 2.8 - 3.2 and 3.8 - 4.0 | Multiplets | Geminal and Vicinal | These protons are diastereotopic and adjacent to the nitrogen atom. The Boc group's influence will cause a general downfield shift compared to an unprotected morpholine. |

| Morpholine C5-H (axial & equatorial) | 2.8 - 3.2 and 3.8 - 4.0 | Multiplets | Geminal and Vicinal | Similar to C3 protons, these are influenced by the nitrogen and the Boc group. |

| Morpholine C6-H (axial & equatorial) | 3.5 - 3.9 | Multiplets | Geminal and Vicinal | These protons are adjacent to the ring oxygen, leading to a downfield shift. |

| Boc (-C(CH₃)₃) | ~1.45 | Singlet | - | The nine equivalent protons of the tert-butyl group will appear as a strong singlet. |

Note: Predicted chemical shifts are based on standard functional group ranges and analysis of similar N-Boc protected structures.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. The number of signals will reflect the molecular symmetry (or lack thereof).

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aldehyde (C=O) | 198 - 202 | The aldehyde carbonyl carbon is highly deshielded. |

| Boc (C=O) | 154 - 156 | The carbamate carbonyl carbon is also deshielded but less so than the aldehyde. |

| Boc (-C (CH₃)₃) | 79 - 81 | The quaternary carbon of the Boc group. |

| Morpholine C2 | 75 - 78 | This carbon is attached to both the aldehyde and the ring oxygen, causing a significant downfield shift. |

| Morpholine C6 | 66 - 68 | Adjacent to the ring oxygen. |

| Morpholine C3 | 45 - 48 | Adjacent to the nitrogen atom. |

| Morpholine C5 | 40 - 43 | Adjacent to the nitrogen atom. |

| Boc (-C(CH₃ )₃) | ~28.5 | The three equivalent methyl carbons of the Boc group. |

Note: Predicted chemical shifts are based on established ranges for these functional groups and data from related morpholine derivatives.[2][3]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (S)-N-Boc-2-morpholinecarbaldehyde in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

-

2D NMR (Optional but Recommended): COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons are highly recommended for unambiguous assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The IR spectrum of (S)-N-Boc-2-morpholinecarbaldehyde will be dominated by absorptions from the aldehyde and carbamate groups.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity | Rationale |

| ~2975, ~2860 | C-H (alkane) | Stretching | Medium-Strong | From the Boc group and morpholine ring C-H bonds. |

| ~2820, ~2720 | C-H (aldehyde) | Stretching (Fermi doublet) | Weak-Medium | This pair of bands is characteristic of an aldehyde C-H stretch.[4] |

| ~1735 | C=O (aldehyde) | Stretching | Strong | The strong carbonyl absorption for the aldehyde. |

| ~1695 | C=O (carbamate) | Stretching | Strong | The carbonyl of the Boc protecting group, typically at a slightly lower wavenumber than an ester. |

| ~1250, ~1160 | C-N, C-O | Stretching | Strong | Complex vibrations associated with the carbamate and morpholine ether linkages. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| Ion | Predicted m/z | Rationale |

| [M+H]⁺ | 216.1230 | Protonated molecular ion (C₁₀H₁₈NO₄⁺). |

| [M+Na]⁺ | 238.1049 | Sodium adduct, commonly observed in ESI. |

| [M-C₄H₈+H]⁺ | 160.0655 | Loss of isobutylene from the Boc group is a characteristic fragmentation pathway. |

| [M-Boc+H]⁺ | 116.0706 | Loss of the entire Boc group (C₅H₉O₂). |

The fragmentation pattern, particularly the loss of isobutylene and the entire Boc group, serves as a strong diagnostic tool for N-Boc protected compounds.

Conclusion

The spectroscopic characterization of (S)-N-Boc-2-morpholinecarbaldehyde is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. This guide provides a predictive framework based on established principles and comparative data, enabling researchers to confidently identify and assess the purity of this important chiral building block. The provided protocols and expected data serve as a benchmark for the successful synthesis and characterization of this compound, reinforcing the principles of scientific integrity and experimental validation.

References

-

Henegar, K. E. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. J. Org. Chem.2008 , 73(9), 3662–3665. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, USA, 2015.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons: Hoboken, NJ, USA, 2014.

-

Gómez-Caballero, E., et al. 1H and 13C NMR spectra of N-substituted morpholines. Magn. Reson. Chem.2005 , 43(8), 673-675. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

University of California, Los Angeles. IR Absorption Table. [Link]

-

PubChem. tert-Butyl (2r)-2-formylmorpholine-4-carboxylate. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of (S)-N-Boc-2-morpholinecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(S)-N-Boc-2-morpholinecarbaldehyde , a chiral building block pivotal in the synthesis of numerous pharmaceutical agents, demands careful handling and storage to maintain its chemical integrity and stereochemical purity. This guide provides a comprehensive overview of the stability profile of this compound, delineates optimal storage conditions, and offers protocols for its handling and stability assessment. By understanding the underlying chemical principles governing its stability, researchers can ensure the reliability of their experimental outcomes and the quality of their synthesized products.

Introduction: The Significance of (S)-N-Boc-2-morpholinecarbaldehyde in Medicinal Chemistry

(S)-N-Boc-2-morpholinecarbaldehyde serves as a critical intermediate in the development of a wide array of therapeutic molecules. The morpholine scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. The aldehyde functionality provides a versatile handle for a variety of chemical transformations, including reductive amination and carbon-carbon bond-forming reactions, enabling the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the morpholine nitrogen during synthesis, yet can be readily removed under acidic conditions. Given its role as a chiral precursor, maintaining the enantiomeric purity of the (S)-enantiomer is paramount for achieving the desired biological activity and avoiding potential off-target effects of the corresponding (R)-enantiomer.

Chemical Stability Profile: Key Considerations

The stability of (S)-N-Boc-2-morpholinecarbaldehyde is primarily influenced by three key factors inherent to its molecular structure: the aldehyde functional group, the N-Boc protecting group, and the chiral center at the C2 position of the morpholine ring.

Oxidation of the Aldehyde Moiety

Aldehydes are well-known to be susceptible to oxidation, readily converting to the corresponding carboxylic acid. This process can be initiated by atmospheric oxygen, particularly in the presence of light or trace metal impurities. The oxidation of (S)-N-Boc-2-morpholinecarbaldehyde to (S)-N-Boc-2-morpholinecarboxylic acid represents a significant degradation pathway that can impact reaction yields and introduce impurities.

Hydrolytic Cleavage of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[1][2] Exposure to acidic conditions, even mild ones, can lead to its cleavage, yielding the free secondary amine, (S)-2-morpholinecarbaldehyde. This deprotection can occur inadvertently if the compound is stored in an acidic environment or comes into contact with acidic reagents. Conversely, the Boc group is generally stable to basic and nucleophilic conditions.

Racemization at the α-Carbon

The chiral center at the C2 position, being adjacent to the carbonyl group, is susceptible to racemization. Under either acidic or basic conditions, the aldehyde can tautomerize to its achiral enol or enolate form, respectively.[3][4] Re-protonation of this planar intermediate can occur from either face, leading to a loss of enantiomeric purity and the formation of a racemic mixture of (R)- and (S)-N-Boc-2-morpholinecarbaldehyde. This is a critical consideration for applications where stereochemistry is crucial for biological activity.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways outlined above, strict adherence to appropriate storage and handling protocols is essential.

Optimal Storage Conditions

Based on supplier recommendations and an understanding of the compound's chemical vulnerabilities, the following storage conditions are advised:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C (long-term) or 2-8°C (short-term) | Low temperatures slow down the rates of all potential degradation reactions, including oxidation and racemization. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Minimizes contact with atmospheric oxygen, thereby inhibiting the oxidation of the aldehyde group. |

| Container | Tightly sealed, amber glass vial or a container made of inert plastic (e.g., high-density polyethylene - HDPE) | Prevents exposure to moisture and light. Amber glass protects from light-induced degradation. Inert container materials prevent leaching of impurities that could catalyze degradation.[5] |

| State | Dry, solid form | The presence of moisture can facilitate hydrolytic and other degradation pathways. |

Handling Procedures

When working with (S)-N-Boc-2-morpholinecarbaldehyde, the following handling practices should be observed:

-

Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize exposure to air and moisture.

-

Avoid Contamination: Use clean, dry spatulas and glassware to prevent the introduction of impurities that could catalyze degradation.

-

pH Control: Avoid contact with acidic or basic substances unless it is a controlled step in a reaction protocol.

-

Minimize Exposure: Only remove the amount of material needed for the experiment from the main stock container to avoid repeated temperature cycling and exposure of the bulk material.

-

Prompt Use: Once a container is opened, it is best to use the material in a timely manner.

Visualization of Degradation Pathways and Experimental Workflows

To further illustrate the key stability concerns and the experimental approach to their assessment, the following diagrams are provided.

Caption: Key degradation pathways for (S)-N-Boc-2-morpholinecarbaldehyde.

Caption: A typical experimental workflow for assessing the stability.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of (S)-N-Boc-2-morpholinecarbaldehyde, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions and monitoring its degradation over time using appropriate analytical techniques.

Forced Degradation Study Protocol

-

Sample Preparation: Prepare several accurately weighed samples of (S)-N-Boc-2-morpholinecarbaldehyde.

-

Stress Conditions: Subject the samples to the following conditions:

-

Thermal Stress: Store samples at elevated temperatures (e.g., 40°C, 60°C).

-

Photolytic Stress: Expose samples to UV and visible light.

-

Humidity Stress: Store samples in a high humidity environment (e.g., 75% RH).

-

Acidic Hydrolysis: Dissolve a sample in a dilute acidic solution (e.g., 0.1 M HCl).

-

Basic Hydrolysis: Dissolve a sample in a dilute basic solution (e.g., 0.1 M NaOH).

-

Oxidative Stress: Dissolve a sample in a solution containing an oxidizing agent (e.g., 3% H₂O₂).

-

-

Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each stress condition.

-

Sample Quenching: Neutralize the acidic and basic samples and quench any remaining oxidizing agent.

-

Analysis: Analyze the samples using the analytical methods described below.

Analytical Methodologies

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing both the chemical purity (by monitoring the appearance of degradation products) and the enantiomeric purity (by measuring the enantiomeric excess) of the compound. A suitable chiral stationary phase should be used to separate the (S)- and (R)-enantiomers.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile degradation products. Derivatization may be necessary to improve the volatility and chromatographic behavior of the analytes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of any major degradation products. Changes in the NMR spectrum over time can also be used to monitor the degradation process.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can provide accurate mass measurements of degradation products, aiding in their identification.

Conclusion

The stability of (S)-N-Boc-2-morpholinecarbaldehyde is a critical factor for its successful application in research and drug development. By understanding its susceptibility to oxidation, acid-catalyzed hydrolysis, and racemization, and by implementing the recommended storage and handling protocols, scientists can ensure the integrity of this valuable chiral building block. The use of appropriate analytical methods for stability assessment further provides the necessary quality control to guarantee reliable and reproducible results.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,1'-Carbonyldiimidazole: A Reagent for the Protection of Amines as their t-Butoxycarbonyl Derivatives. Chemical Reviews, 96(2), 835-875.

-

Chemistry LibreTexts. 19.11: Racemization. [Link]

-

AK Lectures. Racemization of Carbonyl Compounds. [Link]

-

MySkinRecipes. (S)-N-Boc-2-morpholinecarbaldehyde. [Link]

-

University of California, San Diego. Chemical Compatibility Guidelines. [Link]

Sources

- 1. Kinetic resolution of racemic aldehydes by enantioselective alkylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents [patents.google.com]

- 3. Dynamic Kinetic Resolution of Aldehydes by Hydroacylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dynamic Kinetic Resolution of Chiral Aldehydes - ChemistryViews [chemistryviews.org]

- 5. mdpi.com [mdpi.com]

The Strategic Utility of (S)-N-Boc-2-morpholinecarbaldehyde in Modern Drug Discovery

A Technical Guide for Researchers and Medicinal Chemists

Introduction

(S)-N-Boc-2-morpholinecarbaldehyde, a chiral heterocyclic building block, has emerged as a molecule of significant interest in the landscape of pharmaceutical research and development. Its unique conformational properties and versatile reactivity make it a valuable scaffold for the synthesis of complex molecular architectures with promising therapeutic potential. The morpholine ring, a common motif in numerous approved drugs, imparts favorable physicochemical properties such as improved aqueous solubility and metabolic stability, which are critical for optimizing the pharmacokinetic profiles of drug candidates.[1] This guide provides an in-depth analysis of the commercial availability, synthesis, and strategic applications of (S)-N-Boc-2-morpholinecarbaldehyde, offering field-proven insights for its effective utilization in drug discovery programs.

Core Molecular Attributes

(S)-N-Boc-2-morpholinecarbaldehyde, systematically named (S)-tert-butyl 2-formylmorpholine-4-carboxylate, possesses a defined stereochemistry at the C2 position of the morpholine ring, which is crucial for establishing specific interactions with biological targets. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during synthetic manipulations and allows for facile deprotection under acidic conditions when required. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations.

| Property | Value | Source |

| CAS Number | 847805-31-6 | [2] |

| Molecular Formula | C10H17NO4 | [2] |

| Molecular Weight | 215.25 g/mol | [3] |

| Appearance | Colorless to yellow oil or white powder | [4] |

| Purity | Typically ≥95% | [5] |

| Storage | Store at -20°C, sealed, dry | [4] |

Commercial Availability

(S)-N-Boc-2-morpholinecarbaldehyde is readily available from a variety of commercial suppliers specializing in chemical reagents and building blocks for research and development. The compound is typically offered in quantities ranging from milligrams to multiple grams, with purity levels generally exceeding 95%. Researchers should always consult the supplier's certificate of analysis for detailed purity information and characterization data.

| Supplier | Purity | Available Quantities |

| Synblock | ≥98% | Inquire for bulk |

| AChemBlock | 90% | 250mg, 1g, 5g |

| CymitQuimica | 95% | 50mg, 100mg, 1g |

| BLDpharm | Inquire | Inquire |

Synthesis and Manufacturing

The synthesis of (S)-N-Boc-2-morpholinecarbaldehyde is a multi-step process that begins with readily available starting materials. A common and efficient route involves the synthesis of the precursor alcohol, (S)-N-Boc-2-hydroxymethylmorpholine, followed by its oxidation to the desired aldehyde.

Synthesis of (S)-N-Boc-2-hydroxymethylmorpholine

An operationally simple and scalable synthesis of the precursor alcohol has been developed, starting from (S)-epichlorohydrin.[6] This method avoids the need for chromatographic purification, making it highly amenable to large-scale production.[7]

Experimental Protocol: Synthesis of (S)-N-Boc-2-hydroxymethylmorpholine [6][7]

-

Ring opening of (S)-epichlorohydrin: (S)-epichlorohydrin is reacted with an appropriate amine, such as benzylamine, to stereoselectively open the epoxide ring.

-

Cyclization: The resulting amino alcohol undergoes an intramolecular cyclization to form the morpholine ring.

-

Boc Protection: The secondary amine of the morpholine ring is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

-

Deprotection of the primary alcohol: If a protecting group was used for the primary alcohol, it is selectively removed to yield (S)-N-Boc-2-hydroxymethylmorpholine.

Oxidation to (S)-N-Boc-2-morpholinecarbaldehyde

The final step in the synthesis is the oxidation of the primary alcohol to the aldehyde. A variety of modern oxidation methods can be employed to achieve this transformation with high efficiency and selectivity, minimizing over-oxidation to the carboxylic acid. The Swern oxidation is a widely used and reliable method for this purpose.[]

Causality in Method Selection: The Swern oxidation is favored due to its mild reaction conditions, which are compatible with the Boc protecting group and the chiral center of the molecule. The use of oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures (-78 °C) effectively converts the primary alcohol to the aldehyde with minimal side products.[]

Figure 1: Synthetic workflow for (S)-N-Boc-2-morpholinecarbaldehyde.

Experimental Protocol: Swern Oxidation [3]

-

Activator Preparation: A solution of oxalyl chloride in dichloromethane (DCM) is cooled to -78 °C.

-

DMSO Addition: Dimethyl sulfoxide (DMSO) is added dropwise to the cooled oxalyl chloride solution.

-

Alcohol Addition: A solution of (S)-N-Boc-2-hydroxymethylmorpholine in DCM is added slowly to the reaction mixture.

-

Base Quenching: After a period of stirring, triethylamine (TEA) is added to quench the reaction and neutralize the acidic byproducts.

-

Workup and Purification: The reaction mixture is warmed to room temperature, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aldehyde. The product can be further purified by column chromatography if necessary.

Characterization and Quality Control

The identity and purity of (S)-N-Boc-2-morpholinecarbaldehyde are confirmed using a combination of analytical techniques. Suppliers typically provide access to NMR and HPLC data to validate the quality of their products.[2][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and the presence of characteristic peaks for the aldehyde proton, the Boc group, and the morpholine ring protons.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound by separating it from any starting materials or byproducts.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Applications in Drug Discovery

The aldehyde functionality of (S)-N-Boc-2-morpholinecarbaldehyde makes it a versatile intermediate for the synthesis of a diverse range of downstream compounds. Its primary application lies in the construction of chiral amines through reductive amination, a cornerstone reaction in medicinal chemistry.

Synthesis of Chiral Amines and Amides

Figure 2: Reductive amination workflow.

This reactivity allows for the introduction of the chiral morpholine scaffold into larger molecules, making it a valuable building block for the synthesis of protease and kinase inhibitors, two important classes of therapeutic agents.

Role in the Development of Kinase Inhibitors

The morpholine ring is a privileged scaffold in the design of kinase inhibitors. Its presence can enhance binding affinity and selectivity for the target kinase. While direct synthesis of specific, marketed kinase inhibitors using (S)-N-Boc-2-morpholinecarbaldehyde is not prominently documented in publicly available literature, its utility lies in the exploration of new chemical space around known pharmacophores. For instance, in the development of novel PI3 kinase inhibitors, morpholine-containing derivatives have shown significant promise.[6] The aldehyde would serve as a key starting point for the synthesis of a library of analogs to probe structure-activity relationships (SAR).

Potential in the Synthesis of Antiviral Agents

Morpholine derivatives have demonstrated a broad spectrum of antiviral activities.[4] The chiral nature of (S)-N-Boc-2-morpholinecarbaldehyde is particularly relevant in this context, as stereochemistry often plays a critical role in the efficacy of antiviral drugs. While this specific aldehyde is not a direct precursor to blockbuster drugs like Boceprevir, Telaprevir, or Simeprevir based on their established synthetic routes,[10][11][12] it is a highly relevant building block for the next generation of antiviral compounds. For example, in the optimization of protease inhibitors like Boceprevir for activity against other viral targets such as the SARS-CoV-2 main protease, medicinal chemists synthesize numerous analogs with modified scaffolds.[13] (S)-N-Boc-2-morpholinecarbaldehyde would be an ideal starting material for creating such novel derivatives, allowing for the exploration of new interactions within the enzyme's active site.

Handling and Safety

(S)-N-Boc-2-morpholinecarbaldehyde should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Based on available safety data for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed.[14] It is important to consult the material safety data sheet (MSDS) provided by the supplier for comprehensive safety and handling information.

Conclusion

(S)-N-Boc-2-morpholinecarbaldehyde is a commercially accessible and synthetically versatile chiral building block with significant potential in drug discovery. Its well-defined stereochemistry and the favorable properties imparted by the morpholine ring make it an attractive scaffold for the synthesis of novel kinase inhibitors, antiviral agents, and other therapeutic candidates. The straightforward synthetic routes to this compound, coupled with its versatile reactivity, ensure its continued importance in the toolbox of medicinal chemists working at the forefront of pharmaceutical innovation.

References

-

Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 73(9), 3662–3665. [Link]

-

PubChem. Telaprevir. [Link]

-

ResearchGate. Structure activity synthesis of boceprevir. [Link]

-

Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847–6858. [Link]

-

Song, Y., et al. (2024). New chalcone derivatives containing morpholine-thiadiazole: Design, synthesis and evaluation of against tobacco mosaic virus. Fitoterapia, 177, 106272. [Link]

-

Li, T., et al. (2012). Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. Journal of the American Chemical Society, 134(14), 6467–6472. [Link]

-

PubChem. Simeprevir. [Link]

- Google Patents. Synthesis of telaprevir and boceprevir, or pharmaceutically acceptable salts or solvates as well as intermediate products thereof including β-amino acids prepared via Mukaiyama aldol addition.

-

Zhang, C., et al. (2020). A roadmap to engineering antiviral natural products synthesis in microbes. Current Opinion in Biotechnology, 66, 140–149. [Link]

-

PubChem. Boceprevir. [Link]

-

Li, D. W., et al. (2015). The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. Analytical and Bioanalytical Chemistry, 407(15), 4439–4449. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Gossen, M., et al. (2022). From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease. Molecules, 27(13), 4292. [Link]

-

Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

-

CABI Digital Library. Enantiomeric 4'-truncated 6'-fluoro-3-deazaneplanocin and its 3-bromo derivative: synthesis and antiviral properties, including Ebola and Marburg. [Link]

-

Kumar, A., et al. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 208, 112822. [Link]

-

Temesgen, Z., et al. (2013). Simeprevir: a macrocyclic HCV protease inhibitor. Drugs of Today, 49(12), 759–767. [Link]

-

ResearchGate. and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. [Link]

-

Auctores. Hcv Ns3/4a 3 Protease Inhibitors: Simeprevir, Process Patents And Evaluation. [Link]

-

PharmaCompass. Telaprevir. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

PubChem. Telaprevir. [Link]

-

Keating, G. M. (2015). Simeprevir: a review of its use in patients with chronic hepatitis C virus infection. Drugs, 75(3), 291–305. [Link]

-

P&T Community. Simeprevir Capsules. [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. CAS 847805-31-6 | (S)-N-BOC-2-Morpholinecarbaldehyde - Synblock [synblock.com]

- 3. (2S)-2-(Formyl)morpholine-4-carboxylic Acid tert-Butyl Ester - CAS:847805-31-6 - Sunway Pharm Ltd [3wpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. CAS 847805-31-6: 1,1-Dimethylethyl (2S)-2-formyl-4-morphol… [cymitquimica.com]

- 6. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 9. 847805-31-6 | tert-Butyl (2S)-2-formylmorpholine-4-carboxylate | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 10. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medkoo.com [medkoo.com]

- 12. Simeprevir | C38H47N5O7S2 | CID 24873435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tert-butyl 2-formyl-2-methylmorpholine-4-carboxylate | C11H19NO4 | CID 118905428 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of (S)-N-Boc-2-morpholinecarbaldehyde: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: The Morpholine Scaffold and the Rise of a Versatile Chiral Building Block

The morpholine ring system is a privileged scaffold in modern drug discovery, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which it imparts to parent molecules. Within this important class of heterocyles, chiral-substituted morpholines have garnered significant attention as they allow for precise three-dimensional orientations of pharmacophoric elements, a critical aspect in the design of potent and selective therapeutics. (S)-N-Boc-2-morpholinecarbaldehyde has emerged as a particularly valuable and versatile chiral building block for the synthesis of complex molecular architectures. Its aldehyde functionality serves as a synthetic linchpin for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, while the Boc-protected nitrogen and the inherent chirality of the morpholine ring provide a stable and stereochemically defined platform for multi-step synthetic campaigns. This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and strategic applications of (S)-N-Boc-2-morpholinecarbaldehyde, empowering its effective utilization in the pursuit of novel bioactive compounds.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its successful application in the laboratory. The table below summarizes the key properties of (S)-N-Boc-2-morpholinecarbaldehyde.

| Property | Value | Source |

| CAS Number | 847805-31-6 | |

| Molecular Formula | C₁₀H₁₇NO₄ | |

| Molecular Weight | 215.25 g/mol | |

| Appearance | Typically a powder | |

| Boiling Point | 309.1 °C at 760 mmHg | |

| Storage | Store in a dry, sealed place, often at -10°C | , |

Safety and Handling: (S)-N-Boc-2-morpholinecarbaldehyde is classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335), and is harmful if swallowed (H302).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Strategic Synthesis of (S)-N-Boc-2-morpholinecarbaldehyde

The efficient and stereoselective synthesis of (S)-N-Boc-2-morpholinecarbaldehyde is crucial for its accessibility and widespread use. The most common and practical approach involves a two-step sequence starting from a readily available chiral precursor: the synthesis of (S)-N-Boc-2-hydroxymethylmorpholine followed by its selective oxidation to the desired aldehyde.

Diagram of the Synthetic Pathway

Caption: General synthetic route to (S)-N-Boc-2-morpholinecarbaldehyde.

Part 1: Synthesis of the Precursor, (S)-N-Boc-2-hydroxymethylmorpholine

A concise and operationally simple synthesis of (S)-N-Boc-2-hydroxymethylmorpholine has been developed, which notably avoids the need for chromatography, making it highly amenable to scale-up.[2] This method leverages the chirality of (S)-epichlorohydrin to install the desired stereocenter.

Experimental Protocol: Synthesis of (S)-N-Boc-2-hydroxymethylmorpholine [2]

-

Reaction Setup: To a solution of 2-(benzylamino)ethanol in a suitable solvent, add (S)-epichlorohydrin. The reaction is typically carried out at elevated temperatures.

-

In situ Cyclization and Boc Protection: Following the initial reaction, di-tert-butyl dicarbonate (Boc₂O) and a suitable base are added to the reaction mixture. This facilitates the in situ cyclization to form the morpholine ring and the protection of the nitrogen atom.

-

Work-up and Isolation: After the reaction is complete, a standard aqueous work-up is performed to remove any water-soluble byproducts. The organic layer is then concentrated to afford the crude product.

-

Purification: A key advantage of this protocol is that the product can often be purified by simple crystallization or precipitation, obviating the need for column chromatography.[2]

Part 2: Oxidation to (S)-N-Boc-2-morpholinecarbaldehyde

The conversion of the primary alcohol of (S)-N-Boc-2-hydroxymethylmorpholine to the corresponding aldehyde requires a mild and selective oxidation method to prevent over-oxidation to the carboxylic acid. Swern and Parikh-Doering oxidations are particularly well-suited for this transformation.

Causality Behind Experimental Choices:

-

Swern Oxidation: This method utilizes oxalyl chloride or trifluoroacetic anhydride to activate dimethyl sulfoxide (DMSO), forming a highly reactive intermediate. The reaction is conducted at low temperatures (-78 °C) to control the reactivity and minimize side reactions. A hindered amine base, such as triethylamine or diisopropylethylamine, is then used to promote the elimination reaction that forms the aldehyde.

-

Parikh-Doering Oxidation: This protocol employs the sulfur trioxide pyridine complex (SO₃·py) as the activator for DMSO. A major advantage of this method is that it can be performed at or near room temperature, avoiding the need for cryogenic conditions. This makes the Parikh-Doering oxidation often more convenient for larger-scale syntheses.

Experimental Protocol: Swern Oxidation of (S)-N-Boc-2-hydroxymethylmorpholine (Adapted from a patent filing)[3]

-

Activator Preparation: To a stirred solution of oxalyl chloride (1.1 eq) in dichloromethane (DCM) at -78 °C, slowly add DMSO (2.2 eq). Stir the resulting mixture for 30 minutes at this temperature.

-

Substrate Addition: A solution of (S)-N-Boc-2-hydroxymethylmorpholine (1.0 eq) in DCM is added slowly over 10 minutes, and the reaction is stirred for an additional hour at -78 °C.

-

Elimination: Triethylamine (4.5 eq) is added dropwise, and the mixture is stirred for 30 minutes.

-

Quenching and Work-up: The reaction is allowed to warm to room temperature and then quenched with water. The organic layer is separated, washed sequentially with dilute HCl, saturated aqueous Na₂CO₃, and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford (S)-N-Boc-2-morpholinecarbaldehyde, which can be purified by column chromatography if necessary.

Diagram of the Swern Oxidation Mechanism

Caption: Simplified mechanism of the Swern oxidation.

Applications in the Synthesis of Bioactive Molecules